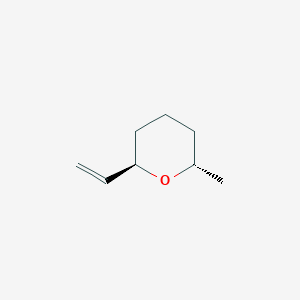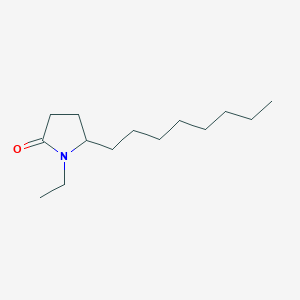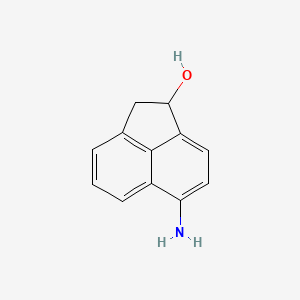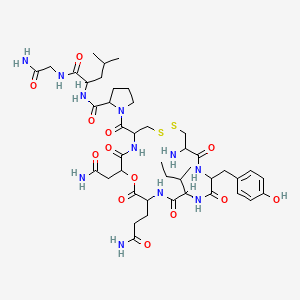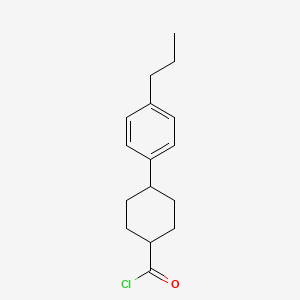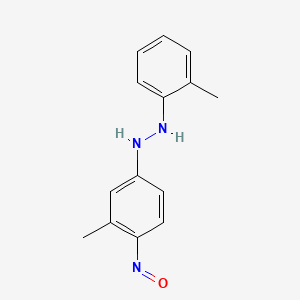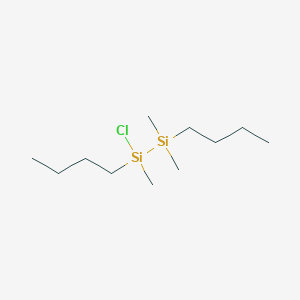![molecular formula C23H19NO B14422842 5-([1,1'-Biphenyl]-4-yl)-2-(4-ethylphenyl)-1,3-oxazole CAS No. 83959-71-1](/img/no-structure.png)
5-([1,1'-Biphenyl]-4-yl)-2-(4-ethylphenyl)-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-([1,1’-Biphenyl]-4-yl)-2-(4-ethylphenyl)-1,3-oxazole is a complex organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of biphenyl and ethylphenyl groups attached to the oxazole ring, making it a unique and interesting molecule for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-([1,1’-Biphenyl]-4-yl)-2-(4-ethylphenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-ethylbenzoyl chloride with 4-aminobiphenyl in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity of the final product.
化学反応の分析
Types of Reactions
5-([1,1’-Biphenyl]-4-yl)-2-(4-ethylphenyl)-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxazole compounds.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens, alkylating agents, or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst, alkylating agents like methyl iodide, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various oxazole derivatives with modified functional groups, which can be further utilized in different applications.
科学的研究の応用
5-([1,1’-Biphenyl]-4-yl)-2-(4-ethylphenyl)-1,3-oxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)-2-(4-ethylphenyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 5-([1,1’-Biphenyl]-4-yl)-2-phenyl-1,3-oxazole
- 5-([1,1’-Biphenyl]-4-yl)-2-(4-methylphenyl)-1,3-oxazole
- 5-([1,1’-Biphenyl]-4-yl)-2-(4-chlorophenyl)-1,3-oxazole
Uniqueness
5-([1,1’-Biphenyl]-4-yl)-2-(4-ethylphenyl)-1,3-oxazole stands out due to the presence of both biphenyl and ethylphenyl groups, which confer unique structural and electronic properties
特性
| 83959-71-1 | |
分子式 |
C23H19NO |
分子量 |
325.4 g/mol |
IUPAC名 |
2-(4-ethylphenyl)-5-(4-phenylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C23H19NO/c1-2-17-8-10-21(11-9-17)23-24-16-22(25-23)20-14-12-19(13-15-20)18-6-4-3-5-7-18/h3-16H,2H2,1H3 |
InChIキー |
ZUDKALOJVWXJFV-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C2=NC=C(O2)C3=CC=C(C=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


